

Technical Support Center: Synthesis of Shp2-IN-30 Derivatives

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Compound of Interest				
Compound Name:	Shp2-IN-30			
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of **Shp2-IN-30** derivatives. **Shp2-IN-30** and its analogs are potent allosteric inhibitors of the Src homology 2 domain-containing protein tyrosine phosphatase (SHP2). These derivatives are characterized by a core chemical structure: a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one scaffold, a dichlorophenyl group, and a spirocyclic amine moiety. A prominent example of this class is 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.[4][5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Synthesis of the Pyrrolo[2,1-f][1][2][3]triazinone Core

Q1: What are the common challenges in synthesizing the pyrrolo[2,1-f][1][2][3]triazinone core?

A1: The synthesis of the pyrrolo[2,1-f][1][2][3]triazinone core can present several challenges. Historically, methods often required harsh reaction conditions, such as high temperatures and long reaction times, which can lead to side product formation and decomposition of starting materials.[7] Key challenges include:

 Regioselectivity: During the intramolecular cyclization to form the triazinone ring, there can be issues with controlling the regioselectivity, leading to the formation of undesired isomers.
 [1][7][8]



- Harsh Conditions: Many reported procedures involve high temperatures (e.g., 150-160 °C) or the use of strong reagents like POCI3, which may not be compatible with sensitive functional groups on the derivative being synthesized.[7][8]
- Low Yields: The multi-step nature of the synthesis and the potential for side reactions can result in low overall yields of the desired product.

Q2: How can I improve the regioselectivity of the triazinone ring formation?

A2: Recent studies have shown that the regioselectivity of the intramolecular cyclization can be influenced by the choice of reagents and reaction conditions. For example, the identities of the halogen sources of triphenylphosphorane and the N-functional groups can direct the cyclization to the desired regioisomer.[1][7] It has also been demonstrated that milder conditions (e.g., 0 °C for a short duration) can favor the formation of the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product.[1][7][8]

Q3: Are there milder alternatives to the traditional high-temperature cyclization methods?

A3: Yes, newer methods have been developed that proceed under much milder conditions. One such method involves the nucleophile-induced rearrangement of pyrrolooxadiazines, which can provide the desired pyrrolotriazinones at 0 °C in as little as 5 minutes.[1][7][8] This approach is more practical and compatible with a wider range of functional groups.

Synthesis of the Spirocyclic Amine Moiety

Q4: What are the challenges associated with the synthesis of the spirocyclic amine portion of the molecule?

A4: Spirocyclic compounds, while offering valuable three-dimensional structure for drug design, are often challenging to synthesize due to their inherent complexity.[2][3][9] Key challenges include:

- Stereocontrol: Establishing the desired stereochemistry at the spirocyclic core can be difficult and may require asymmetric synthesis strategies or chiral resolution.
- Ring Strain: The construction of the spirocyclic system can be energetically unfavorable, leading to low reaction yields.



Multi-step Syntheses: The synthesis of functionalized spirocyclic amines is often a lengthy
process involving multiple steps, which can be resource-intensive.

Q5: What general strategies can be employed for the synthesis of spirocyclic amines?

A5: A variety of synthetic strategies have been developed for the preparation of spirocycles. These include intramolecular cyclization reactions, cycloadditions, and ring-rearrangement metathesis. For the synthesis of spirocyclic oxindoles, which share some synthetic principles, numerous stereoselective methods have been reported.[10] The choice of strategy will depend on the specific target molecule and the available starting materials.

General Troubleshooting

Q6: I am observing a complex mixture of products in my final reaction. What are the likely causes and how can I troubleshoot this?

A6: A complex product mixture can arise from several factors:

- Side Reactions: The pyrrolo[2,1-f][1][2][3]triazinone core and other reactive intermediates can undergo side reactions under the reaction conditions. Consider lowering the reaction temperature or using milder reagents.
- Incomplete Reactions: Ensure all starting materials are consumed before workup. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
- Decomposition: The final product or intermediates may be unstable under the reaction or purification conditions. Consider using purification methods that avoid excessive heat or strong acids/bases.
- Regioisomer Formation: As mentioned in Q2, undesired regioisomers may be forming. Reevaluate your synthetic strategy to improve regioselectivity.

Q7: My final compound has poor solubility. What can I do?

A7: Poor aqueous solubility is a common challenge with complex organic molecules. To improve solubility for biological assays, you can try:



- Co-solvents: Using a small amount of a polar organic solvent like DMSO or ethanol in your aqueous buffer.
- Salt Formation: If your molecule has a basic functional group, such as the amino group on the spirocycle, you can form a salt (e.g., hydrochloride or trifluoroacetate) to enhance aqueous solubility.
- Formulation Strategies: For in vivo studies, more advanced formulation techniques such as the use of cyclodextrins or lipid-based formulations may be necessary.

Quantitative Data

The following table summarizes the inhibitory activity of selected SHP2 inhibitors.

Compound Name/Identifie r	Target	IC50 (nM)	Cell-Based Assay	Reference
PB17-026-01	SHP2	38.9	Not Specified	[6]
PB17-036-01	SHP2	645	Not Specified	[4]
SHP099	SHP2	71	Not Specified	[9]
1d (imidazopyrazine derivative)	SHP2	74	Not Specified	[9]
2d (imidazopyrazine derivative)	SHP2	47	Not Specified	[9]

Experimental Protocols General Synthetic Approach for Pyrrolo[2,1-f][1][2] [3]triazin-4(3H)-ones

A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be achieved via the rearrangement of pyrrolo-[1,2-d][1][3][11]oxadiazines. The general steps are as follows:



- Synthesis of Pyrrole-2-carboxamides: Start with a suitable pyrrole derivative, for example, 3chloro-1H-pyrrole-2-carboxylic acid. Convert the carboxylic acid to the corresponding carboxamide.[12]
- Formation of 1-Aminopyrroles: Treat the pyrrole-2-carboxamide with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine or NH2Cl in the presence of a base like NaH. [12]
- Coupling Reaction: Couple the 1-aminopyrrole with a protected amino acid (e.g., Boc-L-Ala)
 using a coupling agent like EDC·HCI.[12]
- Regioselective Intramolecular Cyclization: Treat the resulting intermediate with triphenylphosphine, bromine, and triethylamine in a suitable solvent like CH2Cl2 to induce regioselective intramolecular cyclization to the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
 [12]

SHP2 Phosphatase Activity Assay

This protocol is based on the use of the surrogate substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) in a fluorescence-based assay.[13]

- Reagents and Materials:
 - Recombinant full-length SHP2 protein
 - DiFMUP substrate
 - Assay Buffer: 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Triton X-100
 - Bis-tyrosyl-phosphorylated peptide (for allosteric activation)
 - 384-well black plates
 - Fluorescence plate reader
- Procedure:



- Prepare serial dilutions of the test compounds (Shp2-IN-30 derivatives) in assay buffer.
- In a 384-well plate, add 5 μL of the test compound solution.
- Add 10 μL of a solution containing SHP2 (final concentration ~0.5 nM) and the bis-tyrosyl-phosphorylated peptide (final concentration ~0.125 μM) to each well.
- Incubate for 15-30 minutes at room temperature to allow for compound binding and allosteric activation of SHP2.
- Initiate the reaction by adding 5 μ L of DiFMUP solution.
- Measure the fluorescence signal at excitation and emission wavelengths of 340 nm and
 450 nm, respectively, using a plate reader.
- Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.

Cellular p-ERK Inhibition Assay

This assay measures the inhibition of the downstream MAPK pathway by assessing the phosphorylation of ERK.[13]

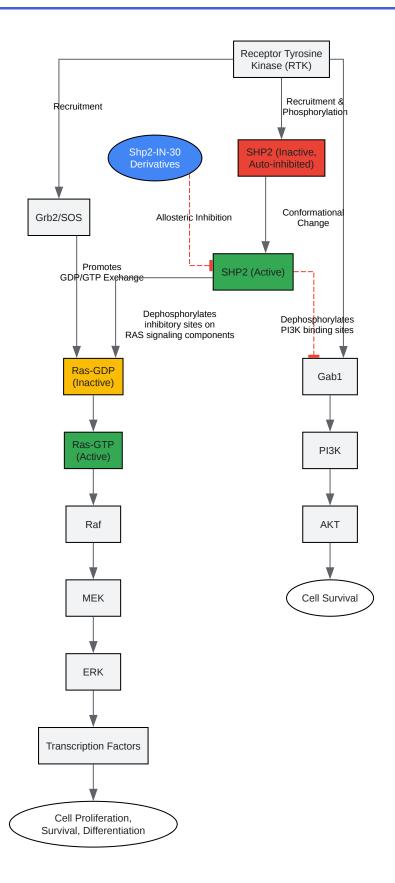
- · Reagents and Materials:
 - KYSE520 cells (or another suitable cell line)
 - Cell culture medium and supplements
 - 96-well cell culture plates
 - Shp2 inhibitors (test compounds)
 - Lysis buffer
 - Phospho-ERK1/2 detection kit (e.g., AlphaScreen SureFire)
- Procedure:



- Seed KYSE520 cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the Shp2 inhibitors for a specified time (e.g., 2 hours) at 37 °C.
- Lyse the cells by adding lysis buffer.
- Process the samples according to the manufacturer's protocol for the phospho-ERK1/2 detection kit.
- Measure the signal using a suitable plate reader.
- Calculate the percent inhibition of p-ERK and determine the IC50 values.

Visualizations





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Caption: SHP2 signaling pathway and point of intervention for **Shp2-IN-30** derivatives.





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Caption: Experimental workflow for the synthesis and evaluation of **Shp2-IN-30** derivatives.

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